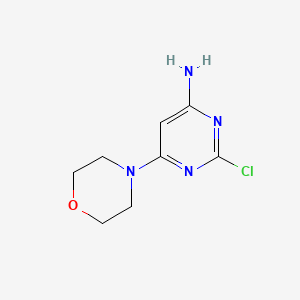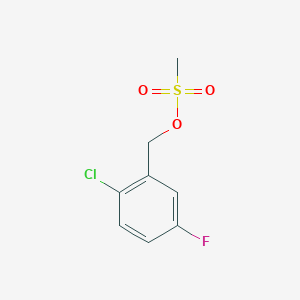![molecular formula C24H29N3O7S2 B2844429 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325987-47-1](/img/structure/B2844429.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide” has a molecular formula of C24H29N3O7S2. It has an average mass of 535.633 Da and a monoisotopic mass of 535.144714 Da .
Molecular Structure Analysis
This compound contains a total of 66 bonds, including 34 non-H bonds, 15 multiple bonds, 14 rotatable bonds, 3 double bonds, and 12 aromatic bonds. It also includes 2 six-membered rings, 1 secondary amide (aromatic), 2 ethers (aliphatic), 2 ethers (aromatic), and 1 sulfonamide (thio-/dithio-) .Scientific Research Applications
Synthesis and Characterization of Aromatic Polyamides
The synthesis and characterization of aromatic polyamides featuring s-triazine rings within the main chain have been studied. These polyamides were synthesized via low-temperature interfacial polycondensation, demonstrating inherent viscosities ranging from 0.16–1.06 dL/g. Such materials exhibit excellent solubility in polar solvents and do not lose weight below 350°C under nitrogen, suggesting their potential for high-performance material applications (Sagar et al., 1997).
Antimicrobial Activity of Thiazole Derivatives
Thiazole derivatives have been synthesized and evaluated for their antimicrobial activity. These derivatives showcase a spectrum of activity against both gram-positive and gram-negative species, highlighting the role of electron-donating groups such as hydroxyl and amino groups in enhancing antimicrobial efficacy. This research underscores the potential of thiazole-based compounds in antimicrobial applications (Chawla, 2016).
Sulfonamide Inhibitors for Carbonic Anhydrases
Research into sulfonamide inhibitors reveals their effectiveness against various carbonic anhydrase isoenzymes, with compounds showing nanomolar half maximal inhibitory concentration (IC50) values. This highlights the potential for developing selective inhibitors targeting specific isoenzymes for therapeutic applications, further demonstrating the versatility of sulfonamide derivatives in medicinal chemistry (Supuran et al., 2013).
Synthesis and Biological Activity of Anthranilic Diamides
Anthranilic diamides containing methoxy and benzothiazole have shown anti-CMV activities and antitumor activity toward PC3 cells in vitro. This indicates the potential of such compounds in developing new therapeutic agents for treating viral infections and cancer (Yuguoa, 2012).
Novel Sulfonated Nanofiltration Membranes
Innovative sulfonated thin-film composite nanofiltration membranes have been developed for dye treatment, showcasing improved water flux due to enhanced surface hydrophilicity. These membranes demonstrate the importance of sulfonated aromatic diamine monomers in water permeation and dye rejection, offering promising applications in water purification and treatment processes (Liu et al., 2012).
Future Directions
properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O7S2/c1-31-13-11-27(12-14-32-2)36(29,30)19-8-5-17(6-9-19)23(28)26-24-25-20(16-35-24)18-7-10-21(33-3)22(15-18)34-4/h5-10,15-16H,11-14H2,1-4H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOOKQRQZRENSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

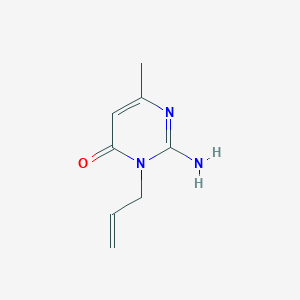
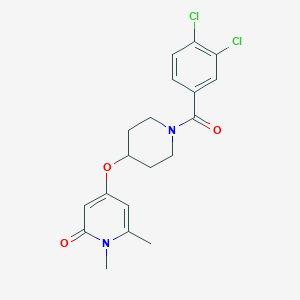
![Tert-butyl (2-(((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2844348.png)
![2,5-dichloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2844352.png)
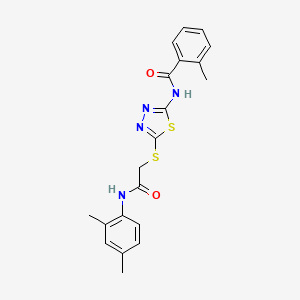
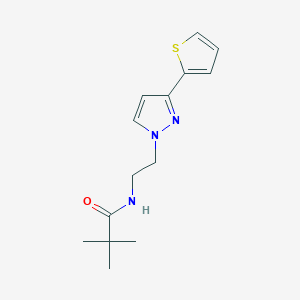
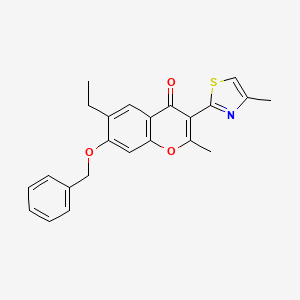
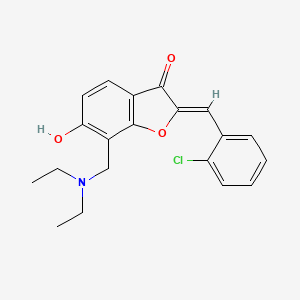
![3,9-Dimethyl-1,7-bis(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2844361.png)
![[(3-Methylbenzyl)sulfanyl]acetic acid](/img/structure/B2844362.png)

![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2844365.png)
